molecular formula C10H12N2O B1249491 1-Methoxy-3-(aminomethyl)indole

1-Methoxy-3-(aminomethyl)indole

Cat. No.: B1249491
M. Wt: 176.21 g/mol
InChI Key: GAHLHXRCZDVQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methoxy-3-(aminomethyl)indole is an aminoalkylindole that is 3-(aminomethyl)indole in which the hydrogen at position 1 has been replaced by a methoxy group. It has a role as a plant metabolite.

Scientific Research Applications

Antimicrobial Applications

1-Methoxy-3-(aminomethyl)indole derivatives have been explored for their antimicrobial properties. For instance, the synthesis and biological evaluation of new indole derivatives, such as 1-phenylethyl,2-methyl,3-ethoxycarbonyl,5-methoxycarbonyl,2-methoxy indole, have shown potential as antimicrobial agents. These compounds were synthesized through a series of reactions involving 1-phenyl,3-ethoxycarbonyl,5-hydroxy,2-methyl indole and tested for their antimicrobial efficacy (Kalshetty, Gani, & Kalashetti, 2012).

Antiproliferative Activity

Research has identified this compound derivatives as potent antiproliferative agents, particularly against certain cancer cell lines. For example, 8-methoxypyrazino[1,2-a]indole has been discovered as a potent antiproliferative agent against human leukemia K562 cells. The structure-activity relationship study highlighted the significance of the methoxy group's position on the indole nucleus, influencing the compound's activity against cancer cells (Romagnoli et al., 2009).

Anti-inflammatory Applications

Newer indole derivatives have been synthesized and evaluated for their potential anti-inflammatory effects. Compounds such as 3-acetyl-2-carboxy-5-methoxy indole and its derivatives have been characterized and tested, showing significant anti-inflammatory activity. This highlights the potential of this compound derivatives in developing new anti-inflammatory agents (Prajapati, 2018).

Chemical Synthesis and Mechanistic Insights

The versatility of this compound in chemical synthesis has been demonstrated through various studies. For instance, its role as a substrate in nucleophilic substitution reactions has been explored, leading to the synthesis of diverse indole derivatives with potential biological applications. These studies provide valuable insights into the mechanistic aspects of reactions involving indole derivatives and open avenues for synthesizing novel compounds (Yamada, Shinmyo, Nakajou, & Somei, 2012).

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(1-methoxyindol-3-yl)methanamine

InChI

InChI=1S/C10H12N2O/c1-13-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,6,11H2,1H3

InChI Key

GAHLHXRCZDVQSW-UHFFFAOYSA-N

SMILES

CON1C=C(C2=CC=CC=C21)CN

Canonical SMILES

CON1C=C(C2=CC=CC=C21)CN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxy-3-(aminomethyl)indole
Reactant of Route 2
1-Methoxy-3-(aminomethyl)indole
Reactant of Route 3
Reactant of Route 3
1-Methoxy-3-(aminomethyl)indole
Reactant of Route 4
1-Methoxy-3-(aminomethyl)indole
Reactant of Route 5
1-Methoxy-3-(aminomethyl)indole
Reactant of Route 6
1-Methoxy-3-(aminomethyl)indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.